

# Chemical structure and formula of 1-cyclobutylethanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyclobutyl methyl ketone

Cat. No.: B1346604

[Get Quote](#)

## An In-depth Technical Guide to 1-Cyclobutylethanone

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-cyclobutylethanone, tailored for researchers, scientists, and drug development professionals.

### Chemical Identity and Formula

1-Cyclobutylethanone, also known as acetylcyclobutane or **cyclobutyl methyl ketone**, is an organic compound with the chemical formula  $C_6H_{10}O$ .<sup>[1][2][3]</sup> It consists of a cyclobutane ring bonded to an acetyl group.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-cyclobutylethanone
Synonyms	Acetylcyclobutane, Cyclobutyl methyl ketone
CAS Number	3019-25-8[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O[1][2][3]
Molecular Weight	98.14 g/mol [1][3]
InChI	InChI=1S/C6H10O/c1-5(7)6-3-2-4-6/h6H,2-4H2,1H3[2]
InChIKey	JPJOOTWNILDNAW-UHFFFAOYSA-N[2]
Canonical SMILES	CC(=O)C1CCC1

## Physicochemical Properties

1-Cyclobutylethanone is a flammable liquid.[1] Key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of 1-Cyclobutylethanone

Property	Value	Reference
Density	0.902 g/mL at 25 °C	[1]
Boiling Point	137-139 °C at 754 mmHg	[1]
Refractive Index	n <sub>20/D</sub> 1.432	[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-cyclobutylethanone.

Table 3: Mass Spectrometry Data for 1-Cyclobutylethanone

m/z	Interpretation
98	Molecular Ion ( $M^+$ )
83	$[M - CH_3]^+$
55	$[C_4H_7]^+$ (cyclobutyl cation)
43	$[CH_3CO]^+$ (acetyl cation) - Base Peak

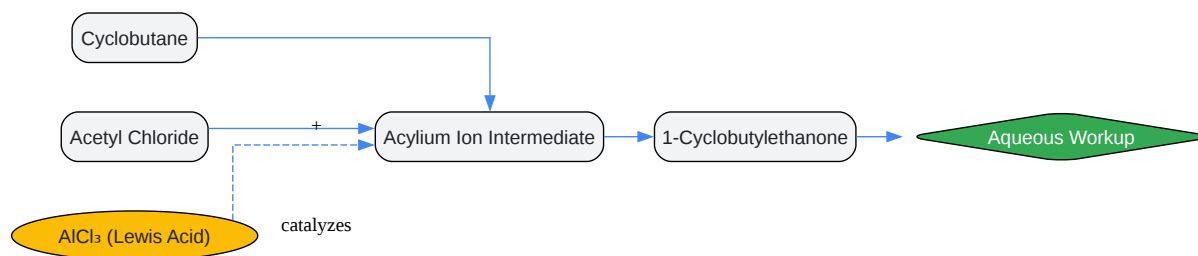
**Infrared (IR) Spectroscopy:** The IR spectrum of 1-cyclobutylethanone exhibits a characteristic strong absorption band for the carbonyl ( $C=O$ ) stretch of the ketone group, typically appearing around  $1715\text{ cm}^{-1}$ . Other significant absorptions include  $C-H$  stretching from the cyclobutane and methyl groups just below  $3000\text{ cm}^{-1}$ .

**Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- $^1H$  NMR:** The proton NMR spectrum would be expected to show a singlet for the methyl protons ( $CH_3$ ) and multiplets for the methylene ( $CH_2$ ) and methine ( $CH$ ) protons of the cyclobutane ring.
- $^{13}C$  NMR:** The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon in the ketone region (typically  $>200\text{ ppm}$ ), along with signals for the methyl carbon and the carbons of the cyclobutane ring.

## Synthesis of 1-Cyclobutylethanone

A common method for the synthesis of 1-cyclobutylethanone is the Friedel-Crafts acylation of cyclobutane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride ( $AlCl_3$ ).



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 1-cyclobutylethanone.

## Experimental Protocols

Materials:

- Cyclobutane
- Acetyl chloride ( $\text{CH}_3\text{COCl}$ )
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) (anhydrous)
- Hydrochloric acid ( $\text{HCl}$ ), 1 M
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
- Cool the suspension to 0 °C in an ice bath.
- Add cyclobutane to the cooled suspension.
- Slowly add acetyl chloride dropwise from the dropping funnel to the stirred reaction mixture.
- After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
- Quench the reaction by carefully pouring the mixture over crushed ice and 1 M HCl.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 1-cyclobutylethanone.
- Purify the product by fractional distillation.

#### Instrumentation:

- Infrared (IR) Spectrometer (e.g., FTIR)
- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

#### Protocols:

- IR Spectroscopy: A thin film of the purified liquid product is placed between two NaCl or KBr plates and the IR spectrum is recorded.

- Mass Spectrometry: The purified product is injected into a GC-MS system to obtain the mass spectrum and confirm the molecular weight and fragmentation pattern.
- NMR Spectroscopy:
  - Dissolve a small sample of the purified product in deuterated chloroform ( $\text{CDCl}_3$ ).
  - Acquire  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra.
  - Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

## Chemical Structure

Caption: Chemical structure of 1-cyclobutylethanone.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Cyclobutylethan-1-one |  $\text{C}_6\text{H}_{10}\text{O}$  | CID 76398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanone, 1-cyclobutyl- [webbook.nist.gov]
- 3. Ethanone, 1-cyclobutyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Chemical structure and formula of 1-cyclobutylethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346604#chemical-structure-and-formula-of-1-cyclobutylethanone]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)